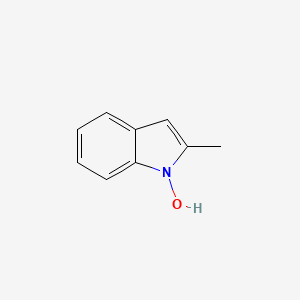

1H-Indole, 1-hydroxy-2-methyl-

Description

Contextualization of 1H-Indole Derivatives in Heterocyclic Chemistry

Indole (B1671886) and its derivatives are fundamental scaffolds in the vast field of heterocyclic chemistry. wikipedia.org The indole core is present in a multitude of natural products, most notably the amino acid tryptophan, and is a key structural motif in many pharmaceuticals and biologically active compounds. wikipedia.orgontosight.ai The versatility of the indole ring allows for substitutions at various positions, leading to a wide array of derivatives with diverse chemical and physical properties. ontosight.airesearchgate.net These derivatives are integral to medicinal chemistry, with applications ranging from anti-inflammatory to anticancer agents. ontosight.aiontosight.ai The introduction of different functional groups onto the indole nucleus, such as the 1-hydroxy and 2-methyl groups in the titular compound, significantly influences the molecule's electronic distribution, reactivity, and potential biological interactions. ontosight.ainiscpr.res.in

Significance of 1-Hydroxyindoles as a Class of Indole Compounds

The 1-hydroxyindoles, sometimes referred to as indoxyl N-oxides, represent a unique subclass of indole derivatives. The presence of the N-hydroxyl group makes them valuable intermediates in organic synthesis. researchgate.netresearchgate.netnih.gov This functional group can be further modified, for instance, through acylation or alkylation, to create a variety of other indole derivatives. niscpr.res.ingoogle.com Research has shown that 1-hydroxyindoles can undergo various types of reactions, including regioselective nucleophilic substitutions. researchgate.netnii.ac.jp Although relatively rare, the 1-hydroxyindole (B3061041) framework is found in some living organisms, hinting at its potential biological significance. researchgate.net The development of general synthetic methods for 1-hydroxyindoles has been a focus of research for decades, underscoring their importance to synthetic and medicinal chemistry. researchgate.netnih.gov

Historical and Current Research Landscape of 1H-Indole, 1-hydroxy-2-methyl-

The synthesis of 1-hydroxy-2-methylindole has been a subject of chemical investigation, with early synthetic routes being confirmed and re-examined over time. rsc.org One established method involves the reduction of 2-nitrophenyl acetone (B3395972) using reagents like zinc and ammonium (B1175870) chloride. google.com It is known to exist in a tautomeric relationship with 2-methyl indolenine N-oxide, which can influence its reactivity, particularly in reduction reactions. google.comgoogle.com

Research into 1-hydroxy-2-methylindole and related compounds, such as 1-hydroxy-2,3-dimethylindole, has highlighted their potential instability, particularly in the presence of air. psu.eduresearchgate.net This reactivity can lead to the formation of novel oxidized products. psu.eduresearchgate.net The study of 1-hydroxyindoles with alkyl substituents at the 2-position continues to be an active area of research, exploring their synthesis, stability, and reactivity. psu.eduresearchgate.net For instance, the acylation of 1-hydroxy-2-methylindole to form 1-acetoxy-2-methylindole is a known transformation. google.com The unique properties of these compounds make them valuable precursors and subjects of study in the ongoing exploration of indole chemistry.

Physicochemical Properties of 1H-Indole, 1-hydroxy-2-methyl-

| Property | Value |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Tautomeric Form | 2-methyl indolenine N-oxide google.comgoogle.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-2-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFZEWOVTCCJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657659 | |

| Record name | 2-Methyl-1H-indol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1969-70-6 | |

| Record name | 2-Methyl-1H-indol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indole, 1 Hydroxy 2 Methyl and Its Derivatives

Direct Synthesis of 1H-Indole, 1-hydroxy-2-methyl-

The direct synthesis of 1H-Indole, 1-hydroxy-2-methyl- can be accomplished through methods that construct the indole (B1671886) core with the N-hydroxy group already in place. Key among these are the reduction of suitably substituted nitro compounds and electrochemical approaches.

Reduction of 2-Nitrophenyl Acetone (B3395972) to 1-Hydroxy-2-methylindole

A primary and direct method for the synthesis of 1-hydroxy-2-methylindole is the reductive cyclization of 2-nitrophenyl acetone. This transformation is commonly achieved using reducing agents such as zinc dust in the presence of ammonium (B1175870) chloride. google.comresearchgate.net The reaction proceeds through the reduction of the nitro group to a hydroxylamine (B1172632), which then undergoes an intramolecular condensation with the adjacent ketone to form the five-membered heterocyclic ring of the indole structure.

The use of zinc and ammonium chloride in an aqueous medium provides a relatively mild and effective method for this conversion. researchgate.netscispace.com While other reducing systems can be employed for the reduction of nitroarenes, the zinc/ammonium chloride combination is particularly suited for selectively forming the N-hydroxyindole rather than reducing the intermediate hydroxylamine further to the corresponding indole. The general reaction conditions involve stirring the reactants at room temperature. scispace.com

Table 1: Reaction Parameters for the Reduction of 2-Nitrophenyl Acetone

| Parameter | Value/Condition |

| Starting Material | 2-Nitrophenyl Acetone |

| Reducing Agent | Zinc (Zn) |

| Promoter | Ammonium Chloride (NH₄Cl) |

| Solvent | Aqueous medium |

| Temperature | Room temperature |

Electrochemical Synthesis Approaches for 1-Hydroxy-2-alkyl Indoles

Electrochemical methods offer an alternative route for the synthesis of 1-hydroxy-2-alkyl indoles. google.com One such approach involves the electrochemical reduction of α-(o-hydroxyaminophenyl) propene. google.com This method leverages the controlled application of an electric potential to drive the reductive cyclization, providing a potentially greener and more controlled synthetic pathway compared to chemical reductants. While this method has been noted in the literature, detailed experimental procedures are not widely available in peer-reviewed journals, with information primarily found in patent literature. google.com

General Methodologies for 1-Hydroxyindole (B3061041) Formation Applied to 1H-Indole, 1-hydroxy-2-methyl-

In addition to direct synthesis, 1H-Indole, 1-hydroxy-2-methyl- can be prepared by applying general synthetic strategies for 1-hydroxyindole formation to appropriately substituted precursors.

Oxidation of 2,3-Dihydroindoles with Hydrogen Peroxide/Tungstate (B81510) Catalysis

The oxidation of 2,3-dihydroindoles (indolines) presents a plausible pathway to 1-hydroxyindoles. Specifically, 2-methylindoline (B143341) can serve as a precursor to 1-hydroxy-2-methylindole. The oxidation can be carried out using hydrogen peroxide in the presence of a tungstate catalyst, such as sodium tungstate (Na₂WO₄). orgsyn.orgnih.gov

In this reaction, sodium tungstate acts as a catalyst to activate the hydrogen peroxide, forming a peroxotungstate species which is a powerful oxidizing agent. This species then oxidizes the secondary amine of the indoline (B122111) to a hydroxylamine, which in this case is the desired 1-hydroxy-2-methylindole. The reaction is typically performed in an aqueous solution, and the temperature is controlled to prevent over-oxidation or decomposition of the product. orgsyn.org This method is analogous to the well-established oxidation of other secondary amines to nitrones using the H₂O₂/Na₂WO₄ system. orgsyn.org

Intramolecular Cyclization of Precursors

The intramolecular cyclization of suitably designed precursors is a versatile strategy for the synthesis of the 1-hydroxyindole core. A common approach involves the base-mediated cyclization of substituted 2-nitrostyrenes. nih.gov For the synthesis of 1-hydroxy-2-methylindole, a precursor such as a derivative of 2-(2-nitrophenyl)propene would be required.

The reaction is typically initiated by a base, which facilitates an intramolecular nucleophilic attack, leading to the formation of the five-membered ring and subsequent elimination to form the indole structure with the N-hydroxy group intact. Various bases can be employed, and the reaction conditions can be tuned to optimize the yield of the desired 1-hydroxyindole. nih.gov

Derivatization and Functionalization Strategies of 1H-Indole, 1-hydroxy-2-methyl-

The 1-hydroxy group of 1H-Indole, 1-hydroxy-2-methyl- is a key functional handle that allows for a variety of derivatization reactions, primarily through acylation and alkylation. These modifications can be used to alter the compound's physical and chemical properties.

Acylation of the N-hydroxy group is a common derivatization strategy. This is typically achieved by reacting 1-hydroxy-2-methylindole with an acylating agent, such as acetic anhydride (B1165640) or an acyl chloride, in the presence of a base. google.comnih.gov The base is necessary to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that readily reacts with the electrophilic acylating agent. The resulting products are 1-acyloxyindoles. For example, reaction with acetic anhydride yields 1-acetoxy-2-methylindole. google.com

Alkylation of the N-hydroxy group provides access to 1-alkoxyindoles. This is generally accomplished by treating 1-hydroxy-2-methylindole with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), in the presence of a suitable base. nih.gov The base deprotonates the hydroxyl group, and the resulting anion undergoes a nucleophilic substitution reaction with the alkyl halide. The choice of base and reaction conditions can influence the efficiency of the alkylation. nih.govyoutube.com

Table 2: Common Derivatization Reactions of 1H-Indole, 1-hydroxy-2-methyl-

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetic Anhydride | 1-Acyloxyindoles |

| Alkylation | Methyl Iodide | 1-Alkoxyindoles |

N-Alkylation and Acylation Reactions

The hydroxyl group at the N1 position of 1-hydroxyindoles is nucleophilic, allowing for straightforward alkylation and acylation reactions in the presence of a base. nih.gov This functionalization is a key step in producing 1-alkoxy and 1-acyloxyindole derivatives, which may exhibit different chemical and physical properties compared to their parent indoles. nih.gov

N-Alkylation: The synthesis of 1-alkoxyindoles can be achieved through the in situ alkylation of 1-hydroxyindole intermediates. nih.gov For instance, after the formation of the 1-hydroxyindole core via a one-pot reaction involving nitro reduction and intramolecular cyclization, the addition of a base and an alkyl halide leads to the desired 1-alkoxyindole. nih.gov Common alkylating agents include methyl iodide, dimethyl sulfate (B86663), benzyl (B1604629) bromide, and allyl bromide. nih.govnih.gov The choice of base and solvent system is critical for optimizing reaction yields. nih.gov

N-Acylation: Similarly, acylation at the N1-hydroxy position yields 1-acyloxyindoles. Acylating agents such as acetic anhydride, benzoyl chloride, and pivaloyl chloride are used to introduce various acyl groups. google.comnih.gov These reactions are typically performed in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov The stability of the resulting 1-acyloxyindoles can be influenced by the steric bulk of the acyl group; bulkier groups can enhance stability. nih.gov However, these compounds can be susceptible to hydrolysis, reverting to the 1-hydroxyindole precursor. nih.gov

| Reaction Type | Reagents | Product Class | Reference |

| N-Alkylation | Alkyl halide (e.g., methyl iodide), Base | 1-Alkoxyindoles | nih.gov |

| N-Acylation | Acyl chloride, Acetic anhydride, Base (e.g., DBU) | 1-Acyloxyindoles | nih.gov |

C-Substituted Derivatives via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered rings, and it has been extensively applied to indole derivatives to create complex, polycyclic scaffolds, particularly spirooxindoles. nih.govwikipedia.org This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org

In the context of indole chemistry, azomethine ylides can be generated in situ from the condensation of isatins (indole-2,3-diones) and α-amino acids like L-proline. nih.govresearchgate.net The subsequent reaction with a suitable dipolarophile leads to the formation of spiro[indoline-3,3'-pyrrolizine] or related structures. researchgate.net The reactivity and regioselectivity of the cycloaddition can be controlled by the nature of the dipolarophile. nih.gov For instance, electron-deficient alkenes and alkynes are common dipolarophiles. researchgate.net This methodology provides a divergent route to functionalized N-fused pyrrolidinyl spirooxindoles, which are prevalent in natural alkaloids. nih.govrsc.org

Introduction of Carboxylate Moieties at C3

The C3 position of the indole ring is highly nucleophilic and a primary site for electrophilic substitution. The introduction of a carboxylate group at this position is a common strategy to produce key synthetic intermediates. Palladium-catalyzed intramolecular oxidative coupling provides an efficient route to synthesize 2-methyl-1H-indole-3-carboxylate derivatives from N-aryl enamines. mdpi.comunina.it

This method involves the cyclization of substrates like methyl-(Z)-3-(phenylimino)butanoate. The reaction is typically catalyzed by Palladium(II) acetate (B1210297) (Pd(OAc)2) with a copper salt such as Copper(II) acetate (Cu(OAc)2) acting as an oxidant and a base like potassium carbonate (K2CO3). mdpi.comresearchgate.net Microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating. mdpi.comunina.it This approach is versatile, tolerating a variety of substituents on the aniline (B41778) precursor, allowing for the synthesis of a diverse library of functionalized 2-methyl-1H-indole-3-carboxylates. mdpi.com

| Precursor | Catalyst System | Product | Key Features | Reference |

| N-Aryl Enamines | Pd(OAc)2, Cu(OAc)2, K2CO3 | 2-Methyl-1H-indole-3-carboxylates | High yields, High regioselectivity, Microwave-assisted | mdpi.com |

Regioselective Functionalization at C5 and C6 Positions

Direct functionalization of the benzene (B151609) ring (positions C4, C5, C6, and C7) of the indole nucleus is synthetically challenging due to the higher reactivity of the pyrrole (B145914) ring. nih.gov However, recent advances in C-H activation have enabled regioselective modifications at these positions.

For the C5 position, a copper-catalyzed direct C5-H alkylation of indoles bearing a carbonyl group at the C3 position has been developed. nih.gov This methodology uses α-diazomalonates as the alkylating agent and a combined Cu(OAc)₂·H₂O/AgSbF₆ catalytic system. The carbonyl group at C3 acts as a directing group, guiding the functionalization to the C5 position. nih.gov Another approach for C5 functionalization is a direct iodination reaction, which provides a versatile handle for further cross-coupling reactions. rsc.org While direct functionalization at the C6 position is less common, specific strategies involving directing groups can achieve this transformation. nih.gov

Strategies for Polysubstituted 1-Hydroxyindoles

The synthesis of polysubstituted 1-hydroxyindoles often relies on multi-step, one-pot procedures starting from readily available precursors. A common strategy involves the reaction of nitroarenes with conjugated terminal alkynes. nih.gov An organocatalytic approach using DABCO (1,4-diazabicyclo[2.2.2]octane) can generate N-oxyenamines, which then undergo a nih.govnih.gov-sigmatropic rearrangement to form polysubstituted indoles with an electron-withdrawing group at the C3 position. nih.gov

Another powerful one-pot method starts with nitro ketoester substrates. nih.gov This sequence involves:

Nitro group reduction : Typically using tin(II) chloride (SnCl₂).

Intramolecular condensation/addition : Formation of the 1-hydroxyindole intermediate.

Nucleophilic 1,5-addition .

In situ functionalization : The intermediate 1-hydroxyindole is then acylated or alkylated without isolation. nih.govnih.gov

This approach allows for the efficient construction of novel, multisubstituted 1-acyloxyindoles and 1-alkoxyindoles in modest to good yields. nih.govnih.gov

Catalytic Approaches in 1H-Indole, 1-hydroxy-2-methyl- Synthesis and Modification

Catalysis plays a pivotal role in the efficient and selective synthesis of indole derivatives. Noble metal catalysts, in particular, are instrumental in key bond-forming reactions, such as the reductive cyclization to form the indole core.

Noble Metal Catalysis in Reductive Cyclization

The reductive cyclization of ortho-substituted nitroarenes is a cornerstone of indole synthesis. Palladium-based catalysts are highly effective for this transformation, particularly when using carbon monoxide (CO) or a CO surrogate. mdpi.comnih.gov The synthesis of indoles from β-nitrostyrenes can be achieved using phenyl formate (B1220265) as a CO surrogate in a reaction catalyzed by a palladium complex with 1,10-phenanthroline (B135089) as a ligand. mdpi.com This method is advantageous as it avoids the need for pressurized, toxic CO gas and proceeds with high atom efficiency, producing CO₂ as the main byproduct. mdpi.com

The mechanism is believed to involve the reduction of the nitro group to a nitroso group by a palladium-carbonyl complex. mdpi.com This is followed by an electrophilic attack of the nitroso group on the alkene, leading to the formation of a 1-hydroxyindole intermediate, which is then further reduced by the catalyst to yield the final indole product. mdpi.com This catalytic cycle highlights the utility of noble metals in facilitating complex transformations under relatively mild conditions. Similarly, palladium on activated carbon (Pd/C) is used with hydrogen gas for the reduction of nitro compounds, although this can sometimes lead to over-reduction and the formation of indoline byproducts. google.com

N-Chlorosuccinimide (NCS)-Mediated Direct C(sp³)–H Oxygenation for 2-Methylindoles

A recent and efficient method for the functionalization of 2-methylindoles involves the direct oxygenation of the C(sp³)–H bonds of the methyl group, mediated by N-Chlorosuccinimide (NCS). This process does not yield the target 1-hydroxyindole but rather oxidizes the 2-methyl group to a 2-formyl group, creating valuable 2-formyl indoles. This reaction is notable for using water as the oxygen source, presenting a green and sustainable approach. wikipedia.orgwikipedia.orgthermofisher.com

The reaction is typically carried out at room temperature in a solvent such as tetrahydrofuran (B95107) (THF), with NCS and water. testbook.com The methodology demonstrates a broad substrate scope and tolerates a variety of functional groups. wikipedia.orgthermofisher.com Both unprotected (N-H) indoles and N-substituted indoles with electron-donating groups react efficiently to produce the corresponding 2-formyl indoles in high yields. wikipedia.orgtestbook.com

The proposed mechanism for this transformation involves several steps:

Chlorination : NCS acts as an electrophilic chlorinating agent, reacting with the electron-rich indole to form a C3-chlorinated indolenine intermediate. thermofisher.comtestbook.com

Deprotonation and Tautomerization : The intermediate is deprotonated to form a tautomer with an exocyclic double bond. thermofisher.comtestbook.com

Nucleophilic Attack : Water acts as a nucleophile in an Sₙ2′ allylic addition reaction, attacking the exocyclic methylene (B1212753) and introducing the oxygen atom to form a primary alcohol intermediate. wikipedia.orgthermofisher.comtestbook.com

Oxidation : This alcohol intermediate is then further oxidized by another equivalent of NCS to furnish the final 2-formyl indole product. thermofisher.comtestbook.com

This protocol avoids the use of harsh conditions or expensive transition metals, making it an attractive method for synthesizing versatile 2-formyl indole building blocks. wikipedia.orgthermofisher.com

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single sequence without isolating intermediates. For the synthesis of 1-hydroxyindoles and their derivatives, one-pot procedures have been developed that generate the target N-hydroxy functionality from acyclic precursors.

One such method describes the synthesis of novel multisubstituted 1-alkoxyindoles, where 1-hydroxyindoles are generated in situ as key intermediates. alfa-chemistry.com This one-pot process involves a four-step reaction sequence starting from a nitro ketoester substrate:

Nitro Reduction : The nitro group of the starting material is reduced, typically using a reducing agent like stannous chloride dihydrate (SnCl₂·2H₂O). alfa-chemistry.com

Intramolecular Condensation & Nucleophilic Addition : The resulting amino group undergoes intramolecular cyclization to form the indole ring structure, yielding a 1-hydroxyindole intermediate. alfa-chemistry.com

In situ Alkylation : Without isolation, this 1-hydroxyindole intermediate is then alkylated in the presence of a base and an alkyl halide to afford the final 1-alkoxyindole product. alfa-chemistry.com

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

| Substituted Nitro Ketoester | 1. SnCl₂·2H₂O2. Base (e.g., DBU), Alkyl Halide | 1-Hydroxyindole | 1-Alkoxyindole | alfa-chemistry.com |

This procedure highlights a viable pathway to generate the 1-hydroxyindole core, even if it is subsequently functionalized within the same pot.

Historical and Contemporary Named Reactions Relevant to 2-Methylindoles and 1-Hydroxyindoles

Several classical named reactions provide the foundation for indole synthesis. While these methods are primarily designed to form the core indole heterocycle, their application and relevance to the synthesis of 2-methylindoles are well-established. However, their direct application to form 1-hydroxyindoles is generally not feasible as they focus on C-C and C-N bond formations to construct the pyrrole ring, not the N-O bond of the target compound.

Nenitzescu Indole Synthesis and its Application

The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a powerful method for preparing 5-hydroxyindole (B134679) derivatives. wikipedia.orgsynarchive.comwikipedia.org The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgresearchgate.net

The use of ethyl β-aminocrotonate, which has a methyl group at the β-position, specifically leads to the formation of 2-methyl-5-hydroxyindoles. This makes the Nenitzescu synthesis highly relevant for producing the 2-methylindole (B41428) scaffold with a hydroxyl group on the benzene ring, though not at the N1 position. The reaction mechanism is understood to proceed via a Michael addition of the enamine to the quinone, followed by a cyclization and elimination sequence. wikipedia.org The reaction is often performed in polar solvents and can be catalyzed by acids. wikipedia.org

The 5-hydroxyindole core produced by this reaction is a key structural motif in many biologically important molecules, including the neurotransmitter serotonin (B10506) and various pharmaceuticals. wikipedia.orgresearchgate.net

Fischer Indole Synthesis and Related Methods

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most widely used method for synthesizing indoles. byjus.comwikipedia.org The reaction involves heating an arylhydrazone with a Brønsted or Lewis acid catalyst. testbook.comwikipedia.orgnih.gov The arylhydrazone is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.com

To synthesize 2-methylindole, phenylhydrazine (B124118) is reacted with acetone. The resulting acetone phenylhydrazone is then treated with an acid catalyst, such as zinc chloride (ZnCl₂) or polyphosphoric acid, at elevated temperatures to induce cyclization and elimination of ammonia (B1221849), yielding the 2-methylindole product. orgsyn.org

The mechanism involves the tautomerization of the hydrazone to an enehydrazine, followed by a nih.govnih.gov-sigmatropic rearrangement, which is the key bond-forming step. byjus.comjk-sci.com Subsequent cyclization and loss of ammonia aromatize the system to form the stable indole ring. nih.gov While being a cornerstone of indole synthesis, this method is not used for preparing 1-hydroxyindoles, as the nitrogen atom of the final indole originates from the arylhydrazine precursor. nih.gov

| Reaction | Reactants | Key Conditions | Product (Relevant to 2-Methylindoles) |

| Nenitzescu Synthesis | Benzoquinone + Ethyl β-aminocrotonate | Polar solvent, Acid catalyst | Ethyl 2-methyl-5-hydroxyindole-3-carboxylate |

| Fischer Synthesis | Phenylhydrazine + Acetone | Acid catalyst (e.g., ZnCl₂), Heat | 2-Methylindole |

Madelung Synthesis and Modern Variants

The Madelung synthesis, reported by Walter Madelung in 1912, is an intramolecular cyclization of N-acyl-o-toluidines using a strong base at high temperatures to produce indoles. wikipedia.org This method is particularly suited for preparing 2-substituted indoles. wikipedia.org The synthesis of 2-methylindole, for example, is achieved by the cyclization of N-acetyl-o-toluidine. orgsyn.org

The classical Madelung synthesis requires harsh conditions, such as sodium ethoxide or sodium amide as the base at temperatures between 200–400 °C. wikipedia.orgorgsyn.org The mechanism involves the deprotonation of both the amide nitrogen and the benzylic methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion onto the amide carbonyl carbon. wikipedia.org

Due to these severe conditions, several modern variants have been developed to make the reaction more practical. The Madelung-Houlihan variation uses strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), which allows the reaction to proceed at much lower temperatures (-20 to 25 °C). wikipedia.org Other modifications involve introducing electron-withdrawing groups to increase the acidity of the benzylic protons, further facilitating the cyclization under milder conditions. researchgate.net A recent development employs a mixed-base system of LiN(SiMe₃)₂/CsF to mediate the synthesis of N-methyl-2-arylindoles in a one-pot process. organic-chemistry.org Like the Fischer synthesis, the Madelung reaction is designed for the formation of the indole's pyrrole ring and is not applicable for the synthesis of 1-hydroxyindoles.

Reissert Synthesis

The Reissert indole synthesis is a well-established method for preparing indoles and their derivatives. wikipedia.org The classic approach involves the condensation of an ortho-nitrotoluene with diethyl oxalate, facilitated by a strong base such as potassium ethoxide. wikipedia.orgresearchgate.net This initial step yields an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org The subsequent step is a reductive cyclization of this intermediate. Various reducing agents can be employed, including zinc dust in acetic acid, iron powder in acetic acid, or sodium dithionite. researchgate.netresearchgate.net This process typically forms an indole-2-carboxylic acid, which can then be decarboxylated upon heating to yield the indole core. wikipedia.orgresearchgate.net

While the traditional Reissert synthesis leads to the formation of standard indoles, specific modifications to the reductive cyclization step have enabled the synthesis of N-hydroxyindoles, including 1H-Indole, 1-hydroxy-2-methyl-. These modified Reissert reactions are crucial for accessing this particular class of compounds. The key alteration involves controlling the reduction of the nitro group to a hydroxylamine intermediate, which then undergoes intramolecular cyclization.

Research Findings on N-Hydroxyindole Synthesis

Modern variations of the Reissert reaction have been developed to specifically target the synthesis of N-hydroxyindoles. This is achieved by carefully selecting the reducing agent to ensure the partial reduction of the nitro group of the o-nitrophenylpyruvate precursor. Research by Nicolaou and colleagues, aimed at creating model systems for complex antibiotics, utilized tin(II) chloride (SnCl₂) in DME for the reductive cyclization, successfully yielding various substituted N-hydroxyindoles. researchgate.net

Similarly, the work of Minutolo and associates also employed a Reissert-type indolization to produce a range of N-hydroxyindoles that were investigated as potential inhibitors of human lactate (B86563) dehydrogenase isoform A. researchgate.net Their methodology also featured the use of SnCl₂·2H₂O as the reducing agent for the cyclization of substituted methyl 2-(nitroaryl)-3-oxobutanoates. researchgate.net These findings demonstrate the utility of the Reissert framework for accessing the 1-hydroxyindole scaffold.

The following table summarizes the synthesis of several N-hydroxyindole derivatives using these modified Reissert conditions, showcasing the versatility of the method with different substituents on the aromatic ring.

| Entry | Starting Material Precursor (Substituted o-Nitrotoluene Derivative) | Product (N-Hydroxyindole Derivative) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Methyl 2-(2-nitrophenyl)-3-oxobutanoate | Methyl 1-hydroxy-1H-indole-2-carboxylate | 60% | researchgate.net |

| 2 | Methyl 2-(5-bromo-2-nitrophenyl)-3-oxobutanoate | Methyl 5-bromo-1-hydroxy-1H-indole-2-carboxylate | 75% | researchgate.net |

| 3 | Methyl 2-(2-nitro-5-(pentylthio)phenyl)-3-oxobutanoate | Methyl 1-hydroxy-5-(hexylthio)-1H-indole-2-carboxylate | 40% | researchgate.net |

| 4 | Methyl 2-(5-bromo-2-nitrophenyl)-3-oxo-3-phenylpropanoate | Methyl 5-bromo-1-hydroxy-3-phenyl-1H-indole-2-carboxylate | 45% | researchgate.net |

| 5 | Methyl 2-(5-bromo-3-fluoro-2-nitrophenyl)-3-oxobutanoate | Methyl 5-bromo-7-fluoro-1-hydroxy-1H-indole-2-carboxylate | 61% | researchgate.net |

| 6 | General R¹ substituents: H, Me, CF₃, Cl, Br, Ph | Substituted Methyl 1-hydroxy-1H-indole-2-carboxylates | 21-72% | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 1h Indole, 1 Hydroxy 2 Methyl

Tautomeric Equilibria and Isomerization Pathways

A key aspect of the chemistry of 1H-Indole, 1-hydroxy-2-methyl- is its existence in a tautomeric equilibrium with its corresponding N-oxide form. This dynamic relationship influences its stability and reactivity.

Oxidation Reactions

The presence of the N-hydroxy group and the electron-rich indole (B1671886) nucleus makes 1H-Indole, 1-hydroxy-2-methyl- susceptible to various oxidative transformations, leading to the formation of N-oxide derivatives and rearranged oxindole (B195798) structures.

Air Oxidation of 1-Hydroxy-2,3-dimethylindole to N-Oxide Derivatives

Research on the closely related compound, 1-hydroxy-2,3-dimethylindole, has demonstrated its instability and rapid conversion upon exposure to atmospheric oxygen. This air oxidation leads to the formation of 3-hydroxy-2,3-dimethyl-3H-indole N-oxide clockss.org. This finding suggests that 1H-Indole, 1-hydroxy-2-methyl- is also likely to undergo similar air oxidation, yielding the corresponding N-oxide derivative. The mechanism of this oxidation likely involves the formation of radical intermediates and subsequent reaction with molecular oxygen.

Oxidative Rearrangement Pathways to Oxindoles

The oxidation of indoles can also lead to skeletal rearrangements, forming oxindole structures. While specific pathways for 1H-Indole, 1-hydroxy-2-methyl- are not extensively detailed in the readily available literature, the general transformation of indoles to oxindoles is a known process. This oxidative rearrangement can be initiated by various oxidizing agents and often proceeds through intermediates such as 3-hydroxyindolenines. These intermediates can then undergo a rearrangement to yield the more stable 2-oxindole or 3-oxindole products.

Reductive Transformations

The N-hydroxy group and the potential N-oxide tautomer of 1H-Indole, 1-hydroxy-2-methyl- can be targeted for reductive transformations. A synthetic example for the preparation of 1-hydroxy-2-methyl indole involves the reduction of 2-nitrophenyl acetone (B3395972) using zinc and ammonium (B1175870) chloride clockss.org. This indicates that the nitro group, a precursor to the N-hydroxy functionality, is susceptible to reduction under these conditions.

Furthermore, the reduction of the tautomeric 2-methylindolenine N-oxide form would be expected to yield either the corresponding N-hydroxyindoline or, with more vigorous reducing agents, the fully reduced 2-methylindoline (B143341). The choice of reducing agent and reaction conditions would be critical in determining the final product of the reduction.

Electrophilic and Nucleophilic Reactions of the Indole Nucleus

The indole ring system is inherently electron-rich and thus prone to electrophilic substitution. The presence of the N-hydroxy group can modulate this reactivity. In acidic conditions, protonation of the hydroxyl group can generate a reactive intermediate that facilitates nucleophilic substitution at the nitrogen atom. For instance, 1-hydroxyindoles have been shown to react with indole in the presence of formic acid to yield 1-(indol-3-yl)indoles, suggesting an SN2-type mechanism on the indole nitrogen clockss.org.

Regioselectivity in Substitution Reactions

The presence of the 1-hydroxy group significantly directs the outcome of substitution reactions on the indole nucleus. Unlike typical indoles which favor electrophilic substitution at the C3 position, 1-hydroxyindoles can undergo regioselective nucleophilic substitution. Research has shown that nucleophilic substitution reactions are a general feature in the chemistry of 1-hydroxyindole (B3061041) derivatives clockss.org.

Studies on various 1-hydroxyindoles have demonstrated that these compounds can undergo regioselective nucleophilic substitution to yield 5-substituted indoles researchgate.net. This reactivity pattern is a departure from the canonical electrophilic substitution seen in many indole chemistries. The precise regioselectivity can be influenced by the reaction conditions and the nature of the nucleophile. While much of the literature focuses on the C5 position for nucleophilic attack, the electronic influence of the C2-methyl group in 1H-Indole, 1-hydroxy-2-methyl- would also play a role in directing incoming reagents. Modern methods involving palladium catalysis have been developed to control the regioselectivity of C-H functionalization at the C2 and C3 positions of the indole ring, sometimes utilizing a ligand-enabled switch of the regioselectivity-determining step thieme-connect.comnih.gov.

| Reaction Type | Typical Position of Substitution | Influencing Factors |

|---|---|---|

| Nucleophilic Substitution | C5 | N-hydroxy group activation, Nucleophile nature |

| Electrophilic Substitution | C3 (in standard indoles) | Electron-rich pyrrole (B145914) ring |

| Palladium-Catalyzed C-H Alkenylation | C2 or C3 | Ligand, Reaction Conditions |

Protonation and Deuterium (B1214612) Exchange Mechanisms

The protonation and hydrogen-deuterium exchange (HDX) mechanisms of indoles are crucial for isotopic labeling and mechanistic studies. For indole derivatives, acid-catalyzed HDX is a common method for incorporating deuterium into the aromatic system nih.gov.

In the context of 1H-Indole, 1-hydroxy-2-methyl-, the exchange process would be influenced by both the indole ring's inherent reactivity and the substituents. Palladium-catalyzed methods have been shown to facilitate hydrogen isotope exchange at the C2 and C3 positions of indoles, while acid-mediated deuteration tends to be selective for the C3 position nih.gov. The presence of the methyl group at C2 in 1H-Indole, 1-hydroxy-2-methyl- would likely hinder exchange at this position due to steric effects, making the C3 position more susceptible to acid-catalyzed exchange.

Studies on related indole alkanoic acids using deuterated trifluoromethanesulfonic acid (TfOD) have shown that H/D exchange on the indole ring is temperature-dependent arkat-usa.org. Generally, protons attached to heteroatoms exchange rapidly, while those on the aromatic carbon framework require more forcing conditions. The α-protons of alkyl substituents are typically resistant to exchange unless conditions promote racemization mendeley.com.

| Position | Exchange Method | Notes |

|---|---|---|

| C3 | Acid-mediated (e.g., CD₃CO₂D, TfOD) | Generally the most reactive site for electrophilic attack/exchange. nih.gov |

| C2 | Palladium-catalyzed | Requires catalysis; hindered by C2-methyl group. nih.gov |

| Benzene (B151609) Ring (C4, C5, C6, C7) | Acid-catalyzed (harsher conditions) | Exchange is temperature-dependent and slower than at C3. arkat-usa.org |

| N-OH | Rapid exchange with deuterated solvent | Labile proton. nih.gov |

Dimerization and Other Coupling Reactions

1-Hydroxyindoles exhibit a propensity for dimerization, a reaction that underscores the reactivity of the N-hydroxy group. Under acidic conditions, these compounds can form 2,2'-bisindole derivatives researchgate.netresearchgate.net. For instance, the reaction of methyl 1-hydroxyindole-3-acetate with acid can lead to the formation of 1-hydroxy-3,3'-di(methoxycarbonylmethyl)-2,2'-bisindole researchgate.net. This suggests that 1H-Indole, 1-hydroxy-2-methyl- could undergo a similar acid-catalyzed dimerization, likely coupling at the C3 position to form a 3,3'-bisindole, or potentially at the C2 position if the methyl group is eliminated or participates in the reaction mechanism.

Modern synthetic methods have also enabled various cross-coupling reactions on the indole scaffold. Palladium-catalyzed reactions such as Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings allow for the introduction of a wide variety of substituents onto the indole ring, typically after halogenation at a specific position nih.gov. Furthermore, direct C-H transformation reactions, often catalyzed by palladium, can achieve oxidative dimerization of indoles to form 3,3'-biindoles rsc.org.

Mechanism of Side Reactions in Synthetic Processes

The synthesis of 2-methylindoles often involves the reductive cyclization of corresponding 2-nitrophenyl derivatives. A key intermediate in this process is 1H-Indole, 1-hydroxy-2-methyl- google.comgoogle.com. A significant side reaction arises from the tautomeric relationship between 1-hydroxy-2-methylindole and 2-methylindolenine N-oxide google.comgoogle.com.

The mechanism of the primary side reaction involves the following steps:

Formation of the Intermediate: Reduction of a precursor like 4-fluoro-2-nitrophenylacetone initially forms 1-hydroxy-2-(4-fluorophenyl)indole.

Tautomerization: This 1-hydroxyindole exists in equilibrium with its tautomer, 2-(4-fluorophenyl)indolenine N-oxide.

Over-reduction: The N-oxide is susceptible to further reduction under the reaction conditions (e.g., catalytic hydrogenation).

By-product Formation: This subsequent reduction of the N-oxide leads to the formation of the corresponding indoline (B122111) (e.g., 6-fluoro-2-methylindoline) as a major by-product google.com.

This over-reduction pathway is a common challenge in syntheses aiming for the 2-methylindole (B41428) product, as it is difficult to halt the reaction selectively at the indole oxidation state, especially during catalytic hydrogenation with noble metal catalysts google.com. Additionally, under strong acidic conditions, 1-hydroxyindoles can degrade, leading to the formation of tar and a mixture of other products, including de-hydroxylated indoles and various dimers researchgate.net.

Theoretical and Computational Investigations of 1h Indole, 1 Hydroxy 2 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a detailed description of electron distribution and molecular geometry.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional structure of a molecule, known as its optimized geometry. semanticscholar.orgbohrium.com This process involves calculating the molecule's energy at an initial geometry and systematically searching for a new geometry with lower energy until a minimum is found. bohrium.commdpi.com For a molecule like 1H-Indole, 1-hydroxy-2-methyl-, DFT calculations, often using a functional like B3LYP paired with a basis set such as 6-311+G, can predict key structural parameters. nih.gov

Computational studies on similar indole (B1671886) derivatives, such as 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one, have shown that bond lengths calculated by DFT methods are in good agreement with experimental data. nih.govresearchgate.net The choice of the basis set is crucial for the accuracy of these calculations. mdpi.com The results of a geometrical optimization provide a detailed picture of the molecule's shape, including bond lengths, bond angles, and dihedral angles.

Table 1: Representative Predicted Geometrical Parameters for an Indole Ring Structure This table provides example data based on typical findings for indole derivatives to illustrate the output of DFT calculations.

| Parameter | Typical Calculated Value |

|---|---|

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-N Bond Length | ~1.37 Å |

| N-O Bond Length | ~1.40 Å |

| C-C-N Bond Angle | ~108° - 110° |

| C-N-C Bond Angle | ~109° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org It focuses on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.com The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. youtube.comossila.com

The energy of the HOMO is related to the molecule's ability to donate electrons (its oxidation potential), while the LUMO energy relates to its ability to accept electrons (its reduction potential). ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. pku.edu.cn For 1H-Indole, 1-hydroxy-2-methyl-, DFT calculations can determine the energies of these frontier orbitals, providing insight into its electronic properties and reactivity. researchgate.net

Table 2: Example Frontier Molecular Orbital Energies Illustrative data to represent typical outputs from FMO analysis.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.8 | Electron-donating capability |

| LUMO | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.6 | Chemical reactivity and stability |

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule from the results of quantum chemical calculations. uni-muenchen.dechemrxiv.org This analysis provides a quantitative assessment of the electron distribution, helping to identify atoms that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net The calculated charges are valuable for understanding a molecule's polarity, dipole moment, and intermolecular interactions. researchgate.net It's important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation. researchgate.net

From the HOMO and LUMO energies, various global reactivity indices can be calculated. These descriptors, derived from conceptual DFT, help to quantify the chemical reactivity and stability of the molecule. researchgate.net

Table 3: Mulliken Atomic Charges and Reactivity Indices This table presents hypothetical, yet representative, Mulliken charges for key atoms in 1H-Indole, 1-hydroxy-2-methyl- and common reactivity indices.

| Atom/Index | Calculated Value |

|---|---|

| N1 (Indole) | -0.55 |

| O (Hydroxy) | -0.65 |

| C2 (Methyl-substituted) | +0.15 |

| Electronegativity (χ) | 3.5 eV |

| Chemical Hardness (η) | 2.3 eV |

| Electrophilicity Index (ω) | 2.66 eV |

Semi-Empirical Methods for Conformational and Tautomeric Studies

While DFT provides high accuracy, it can be computationally expensive for large systems or extensive conformational searches. Semi-empirical methods, such as AM1 and PM6, offer a faster alternative by incorporating experimental parameters to simplify calculations. bohrium.com These methods are particularly useful for exploring the potential energy surface of a molecule to identify different stable conformations (conformers) and tautomers. rutgers.eduresearchgate.net

For 1H-Indole, 1-hydroxy-2-methyl-, which can exist in different spatial arrangements due to the rotation of the hydroxyl group and potential tautomeric forms (e.g., N-hydroxy vs. oxime-like structures), semi-empirical methods can efficiently map out the relative energies of these different forms. This helps in identifying the most stable isomer and understanding the energy barriers between different conformations. rutgers.edu

Molecular Modeling and Docking Studies of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com It is widely used in drug discovery to study how a molecule, such as a derivative of 1H-Indole, 1-hydroxy-2-methyl-, might interact with the active site of a biological target like a protein or enzyme. nih.govresearchgate.net

In these studies, the three-dimensional structure of the ligand (the indole derivative) is placed into the binding site of the protein. A scoring function is then used to estimate the binding affinity, often expressed as a docking score in kcal/mol. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. biointerfaceresearch.com Docking studies on various indole derivatives have shown their potential to bind to enzymes like cyclooxygenase (COX), highlighting their therapeutic possibilities. mdpi.com

Table 4: Example Molecular Docking Results for an Indole Derivative Illustrative data showing potential binding affinities of a hypothetical 1H-Indole, 1-hydroxy-2-methyl- derivative against different protein targets.

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| COX-2 (4COX) | -8.5 | Arg120, Tyr355 |

| Estrogen Receptor-α (1A52) | -7.9 | His524, Leu387 |

| Progesterone Receptor (1A28) | -8.1 | Arg766, Asn719 |

Computational Insights into Reaction Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. nih.gov

For reactions involving 1H-Indole, 1-hydroxy-2-methyl-, such as its synthesis or further functionalization, computational studies can provide a detailed step-by-step mechanism. For instance, investigations into the synthesis of 1-hydroxyindole-2-carboxylates have used computational methods to propose and validate reaction pathways, showing how different nucleophiles react with the starting materials. researchgate.net Such studies can confirm whether a reaction proceeds through a proposed pathway by calculating the energy profile, thus providing insights that can be used to optimize reaction conditions. mdpi.com

Analytical Characterization and Method Development for 1h Indole, 1 Hydroxy 2 Methyl

Spectroscopic Analysis (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the molecular structure of a compound. A combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive profile of the molecule's functional groups, atomic connectivity, and mass.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1H-Indole, 1-hydroxy-2-methyl-, characteristic absorption bands would be expected. The N-OH group would likely show a broad O-H stretching vibration, and the indole (B1671886) ring would exhibit characteristic N-H and C-H stretching, as well as C=C aromatic ring stretching vibrations.

A representative IR spectrum for a related compound, 2-methyl-1H-indole, shows key absorption peaks that can be used as a reference. nist.gov

Table 1: Representative Infrared (IR) Spectroscopy Data for Indole Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-OH | O-H Stretch | 3600-3200 (Broad) |

| N-H (Indole) | N-H Stretch | ~3400 |

| C-H (Aromatic) | C-H Stretch | 3100-3000 |

| C-H (Methyl) | C-H Stretch | 2960-2850 |

| C=C (Aromatic) | C=C Stretch | 1600-1450 |

Note: The data in this table is predictive for 1H-Indole, 1-hydroxy-2-methyl- based on typical values for the listed functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton.

For 1H-Indole, 1-hydroxy-2-methyl-, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the aromatic protons on the indole ring, and the protons on the nitrogen and oxygen atoms. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning the specific positions of substituents on the indole ring. rsc.org Similarly, the ¹³C NMR spectrum would show characteristic signals for the methyl carbon and the carbons of the indole ring. rsc.org

Table 2: Representative ¹H and ¹³C NMR Data for Substituted Indoles

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 5-Chloro-3-methyl-1H-indole | ¹H NMR (in CDCl₃) | 7.91 (s, 1H), 7.57 (d, J=1.8 Hz, 1H), 7.27 (d, J=8.5 Hz, 1H), 7.16 (dd, J=8.6, 2.0 Hz, 1H), 7.01 (s, 1H), 2.32 (d, J=0.7 Hz, 3H) rsc.org |

| 5-Chloro-3-methyl-1H-indole | ¹³C NMR (in CDCl₃) | 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63 rsc.org |

Note: This table provides actual experimental data for a related compound to illustrate the type of information obtained from NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and fragmentation pattern of a compound. For 1H-Indole, 1-hydroxy-2-methyl-, the molecular ion peak would confirm its molecular weight. The fragmentation pattern can help to elucidate the structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are often used. creative-proteomics.com

The mass spectrum of the closely related 2-methyl-1H-indole shows a prominent molecular ion peak (M+) at an m/z corresponding to its molecular weight of 131.17 g/mol . nist.gov

Chromatographic Techniques (High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry) for Detection and Quantification

Chromatographic techniques are essential for separating components of a mixture and for quantifying the amount of a specific compound present. creative-proteomics.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of indole derivatives. creative-proteomics.com A reverse-phase (RP) HPLC method could be developed for 1H-Indole, 1-hydroxy-2-methyl-. In such a method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com For applications compatible with mass spectrometry, volatile buffers like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com

Table 3: Example of HPLC Conditions for a Related Indole Compound

| Parameter | Condition |

| Compound | 1H-Indole, 2-methyl- sielc.com |

| Column | Newcrom R1 (Reverse Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid (or formic acid for MS) sielc.com |

| Detection | UV or Mass Spectrometry |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. While N-hydroxy compounds can sometimes be thermally labile, GC-MS could potentially be used for the analysis of 1H-Indole, 1-hydroxy-2-methyl-, possibly after derivatization to increase its volatility and stability. The resulting mass spectrum provides a fingerprint for identification. creative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. creative-proteomics.com This is a particularly powerful technique for analyzing less volatile or thermally unstable compounds like many indole derivatives. A sensitive LC-MS/MS method involves separating the compound on an HPLC column, followed by ionization (e.g., atmospheric pressure chemical ionization - APCI) and detection using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and quantification. nih.gov

Development of Analytical Concepts for Indole-Containing Mixtures

Analyzing indole derivatives within complex mixtures, such as biological samples or reaction media, requires specialized analytical strategies to ensure specificity and accuracy.

One approach involves chemical derivatization. For instance, the Kovács assay, which uses para-dimethylaminobenzaldehyde, reacts with a broad range of indole-containing compounds to produce a colored product. nih.gov However, this lack of specificity makes it unreliable for quantification in complex mixtures. nih.govresearchgate.net More specific assays, such as the hydroxylamine-based indole assay (HIA), have been developed to react specifically with unsubstituted indoles. nih.govnih.gov

For complex mixtures of structurally similar compounds like indole alkaloids, advanced NMR techniques such as Diffusion-Ordered Spectroscopy (DOSY) can be employed. DOSY separates the NMR signals of different components based on their diffusion coefficients, allowing for the analysis of individual components without physical separation. semanticscholar.org The use of matrix-assisting agents, like sodium dodecyl sulfate (B86663) (SDS) micelles, can enhance the resolution of the DOSY spectrum. semanticscholar.org

Real-time Reaction Monitoring Methodologies

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring process safety. Several methodologies are applicable to the synthesis or transformation of indole derivatives.

In-situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to as ReactIR, allows for the continuous monitoring of the concentration of reactants, intermediates, and products by tracking their characteristic infrared absorption bands. This technique can be integrated into both batch and continuous flow reactors, providing real-time insights into reaction progress.

Genetically encoded biosensors are another innovative approach, particularly for monitoring indole production in biological systems. These biosensors can be designed to respond to specific indole derivatives, providing a real-time, quantitative analysis of metabolite concentrations within living cells.

Furthermore, automated synthesis platforms using technologies like acoustic droplet ejection (ADE) enable high-throughput screening of reaction conditions on a nanoscale. nih.govnih.gov This miniaturization allows for rapid optimization of synthetic routes for indole derivatives by quickly surveying a large chemical space of reactants and catalysts. nih.govnih.gov

Biological and Mechanistic Studies of 1h Indole, 1 Hydroxy 2 Methyl and Its Derivatives

Metabolic Pathways and Biotransformation Studies

The metabolic fate of indole (B1671886) and its derivatives, including 1H-Indole, 1-hydroxy-2-methyl-, is a subject of significant scientific interest due to their widespread presence in biological systems and the environment. Microbial degradation plays a crucial role in the biotransformation of these compounds.

Microbial Degradation and Hydroxylation Patterns of Indole and Methylindoles

Microorganisms have evolved diverse enzymatic machinery to break down indole and its methylated analogs. The degradation pathways often initiate with oxidation, introducing hydroxyl groups onto the indole ring, which facilitates ring cleavage and further metabolism.

Several bacterial strains are capable of utilizing methylindoles as their sole source of carbon and energy. For instance, a bacterial strain designated MPKc, isolated from mudflat sediment, has been shown to degrade 2-methylindole (B41428). The proposed biochemical pathways for its degradation involve initial oxidation at either the C-3 position of the pyrrole (B145914) ring or the methyl group at the C-2 position. researchgate.netresearchgate.net Oxidation at the C-3 position would lead to the formation of a hydroxylated intermediate, while oxidation of the methyl group would yield a hydroxymethyl derivative.

Fungal degradation of indole has also been documented. For example, the fungus Aspergillus niger metabolizes indole by first oxidizing it to 3-hydroxyindole (indoxyl), which is then further converted. scispace.com While direct microbial degradation studies on 1H-Indole, 1-hydroxy-2-methyl- are not extensively detailed in the available literature, the established patterns of microbial action on closely related methylindoles suggest that it would likely undergo similar initial oxidative attacks, either at the C-3 position or through further modification of the existing hydroxyl and methyl groups.

Hydroxylation is a common and critical step in the microbial transformation of aromatic compounds. mdpi.comnih.gov Microorganisms can introduce hydroxyl groups at various positions on the indole nucleus. For example, Acinetobacter calcoaceticus strain 4-1-5 has been identified for its ability to hydroxylate indole to 7-hydroxyindole (B18039) through cometabolism. researchgate.net This highlights the capability of microbial enzymes to regioselectively hydroxylate the indole ring.

Influence of Methyl Substituents on Metabolic Inhibition

The presence and position of methyl substituents on the indole ring can significantly influence the rate and pathway of metabolism. Methyl groups can exert steric and electronic effects that alter the interaction of the molecule with microbial enzymes.

Theoretical and experimental studies on the hydrodenitrogenation (HDN) of indoles have shown that a methyl group on the pyrrole ring can weaken the hydrogenation ability of the nitrogen heterocycle. mdpi.com This is attributed to the increased steric hindrance, which can impede the molecule's ability to properly orient within the active site of the catalyst or enzyme. mdpi.com This suggests that the 2-methyl group in 1H-Indole, 1-hydroxy-2-methyl- could modulate its metabolic breakdown compared to unsubstituted indole.

Furthermore, the position of the methyl group is critical. Studies on 3-methylindole (B30407) (skatole) degradation by Acinetobacter species have demonstrated efficient breakdown, indicating that microbial systems are well-equipped to handle methylindoles. nih.gov However, the specific enzymatic pathways and their efficiencies can vary depending on the methyl substitution pattern. The methyl group can influence the electronic properties of the indole ring, which in turn can affect the susceptibility of different positions to enzymatic attack.

Molecular Interactions and Target Modulation

The biological activities of 1H-Indole, 1-hydroxy-2-methyl- and its derivatives are underpinned by their interactions with various biomolecules, leading to the modulation of cellular pathways.

Binding Affinity and Interactions with Enzymes (e.g., Aromatase)

Indole derivatives have been investigated as potential inhibitors of various enzymes, including aromatase, a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. nih.govmdpi.com Molecular docking studies have been employed to predict the binding affinity and interaction patterns of 2-methyl indole derivatives with the aromatase active site.

Computational studies on designed 2-methyl indole derivatives have shown that modifications at the 5th and 6th positions can significantly enhance binding interactions. ijcrt.org For instance, the introduction of a hydroxyl group at the 5th position of a 2-methylindole derivative resulted in a high docking score, indicating strong binding affinity. ijcrt.org These interactions are often stabilized by hydrogen bonds with key amino acid residues in the enzyme's active site, such as ARG A:159, ARG A:205, and LEU A:202. ijcrt.org

| Compound Derivative | Target Enzyme | Key Interacting Residues | Predicted Binding Affinity (Docking Score) |

| 5-hydroxy-2-methylindole derivative | Aromatase | Not specified | -9.6 kcal/mol ijcrt.org |

| 6-chloro-5-cyano-2-methylindole | Aromatase | LEU A:372 | -6.0 kcal/mol ijcrt.org |

| Ligand 41 (a designed 2-methyl indole) | Aromatase | ARG A:159, ARG A:205, LEU A:202 | -7.5 kcal/mol ijcrt.org |

Modulation of Cellular Pathways (e.g., Serotonin (B10506) Pathways)

Indole derivatives are structurally related to tryptophan, the precursor for the neurotransmitter serotonin (5-hydroxytryptamine). frontiersin.org The biosynthesis of serotonin is initiated by the enzyme tryptophan hydroxylase (TPH), which converts tryptophan to 5-hydroxytryptophan. nih.gov Given this structural similarity, indole compounds have the potential to interact with and modulate the serotonin pathway.

Novel classes of peripheral tryptophan hydroxylase inhibitors have been developed to selectively reduce serotonin levels in the intestine without affecting brain levels, offering potential treatments for gastrointestinal disorders. nih.gov This demonstrates that molecules targeting the serotonin synthesis pathway can have significant physiological effects. While direct evidence of 1H-Indole, 1-hydroxy-2-methyl- modulating serotonin pathways is limited, its structural features suggest a potential for interaction with enzymes or receptors within this system. The serotonergic system is known to be involved in the pathogenesis of various conditions, and its modulation by small molecules is an active area of research. mdpi.com

Mechanisms of Antioxidant Activity

Hydroxyindoles are recognized for their antioxidant properties. mdpi.com The presence of a hydroxyl group on the indole ring is crucial for this activity, as it can donate a hydrogen atom or an electron to neutralize free radicals.

The primary mechanisms by which antioxidants scavenge free radicals are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, while in the SET mechanism, it donates an electron. The efficacy of these mechanisms is influenced by the molecular structure of the antioxidant, including the presence and position of substituent groups.

Studies on 3-hydroxyindole derivatives have also shown interesting antioxidant activity. nih.gov The stabilization of the resulting indolyl radical after hydrogen or electron donation is a key factor in the antioxidant potential of these compounds. nih.gov For 1H-Indole, 1-hydroxy-2-methyl-, both the 1-hydroxy group and the indole ring system itself can participate in radical scavenging activities. The methyl group at the 2-position may also influence the electronic distribution and reactivity of the molecule, potentially modulating its antioxidant capacity.

| Antioxidant Assay | Compound(s) | Key Findings |

| DPPH radical scavenging | Various plant extracts containing phenolic and flavonoid compounds | High correlation between total phenolic/flavonoid content and antioxidant activity. mdpi.com |

| Microsomal lipid peroxidation | 5-hydroxyindole (B134679) | Exerted substantial antioxidant activity, dependent on the presence of vitamin E. tandfonline.comnih.gov |

| DPPH, crocin, and TBARS assays | 3-hydroxyindole derivative from Aristotelia chilensis | Showed interesting antioxidant activity. nih.gov |

Mechanistic Basis of Antiviral Activities

The antiviral properties of indole derivatives are exerted through a variety of mechanisms that target different stages of the viral life cycle. nih.gov These mechanisms can be broadly categorized as the inhibition of viral entry, the disruption of viral replication through enzyme inhibition, and interference with the viral replication complex. nih.govnih.gov

Inhibition of Viral Entry and Fusion:

A primary mechanism for many indole-based antiviral agents is the prevention of the virus from entering the host cell. This can be achieved by inhibiting the attachment of the virus to host cell receptors or by blocking the fusion of the viral envelope with the host cell membrane. nih.gov

HIV: Certain indole derivatives function as HIV-1 attachment inhibitors by blocking the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor, which is the crucial first step for viral entry. nih.govnih.gov Other derivatives act as fusion inhibitors by targeting the transmembrane glycoprotein gp41. nih.govacs.org Gp41 mediates the fusion of the viral and cellular membranes, and by disrupting its conformational changes, these compounds effectively halt the entry process. nih.govacs.org

SARS-CoV-2: The broad-spectrum antiviral drug Umifenovir (Arbidol), an indole derivative, is known to inhibit the fusion of the viral lipid envelope with the host cell membrane. nih.govmdpi.comnih.gov Its mechanism against SARS-CoV-2 involves targeting the interaction between the viral Spike (S) protein and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor, thereby preventing viral entry. mdpi.comnih.gov

Filoviruses: Some marine fungus-derived indole alkaloids have been identified as potent entry inhibitors against filovirus infections, such as Ebola and Marburg viruses. mdpi.com These compounds represent a valuable source for the development of therapeutics that can block the initial stages of infection by these highly pathogenic viruses. mdpi.com

Inhibition of Viral Enzymes:

Indole scaffolds have proven to be effective frameworks for designing inhibitors of key viral enzymes that are essential for replication. Their ability to mimic peptide structures allows them to bind to enzyme active sites. nih.gov

Reverse Transcriptase (RT): Indole derivatives are well-established as inhibitors of HIV reverse transcriptase, a critical enzyme that converts the viral RNA genome into DNA. benthamdirect.com They function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inducing a conformational change that inactivates it. nih.gov

Integrase (IN): A class of indole-2-carboxylic acid derivatives has been developed as potent HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.com Integrase is responsible for inserting the viral DNA into the host cell's genome, a vital step for viral replication. nih.govmdpi.com These indole derivatives work by chelating the two magnesium ions within the enzyme's active site, thereby blocking its catalytic function. mdpi.com

Protease (PR): Viral proteases are essential for cleaving large viral polyproteins into functional smaller proteins, a process necessary for the maturation of new virus particles. Indole-based compounds have been shown to inhibit the proteases of several viruses, including HIV, Hepatitis C virus (HCV) NS3 protease, and SARS-CoV-2 main protease (Mpro/3CLpro). nih.govnih.govbenthamdirect.comnih.gov

Helicase: The SARS-CoV-2 nonstructural protein 13 (nsp13) is a helicase with a crucial role in viral replication. nih.gov A series of N-aryl indole derivatives have been shown to inhibit both the unwinding and ATPase activities of nsp13 by binding to an allosteric pocket within the enzyme. nih.gov

Interference with the Viral Replication Complex:

Some novel indole alkaloids have been found to inhibit Dengue virus (DENV) and Zika virus (ZIKV) by interfering with the viral replication complex. asm.org Resistance studies on these compounds revealed mutations in the viral NS4B protein, which is a key component in the formation of these replication complexes, indicating that the compounds likely exert their antiviral effect by disrupting the function of NS4B. asm.org

Structure-Activity Relationship (SAR) Investigations of Functionalized Indole Derivatives

The antiviral potency of indole derivatives is highly dependent on their structural features, including the nature and position of substituents on the indole core. Extensive structure-activity relationship (SAR) studies have been conducted to optimize these compounds for various viral targets. nih.gov

SAR of HIV Inhibitors:

Integrase Inhibitors: For indole-2-carboxylic acid derivatives targeting HIV-1 integrase, the indole core and the C2 carboxyl group are critical for activity, as they chelate magnesium ions in the active site. mdpi.com SAR studies revealed that introducing a halogenated benzene (B151609) ring at the C6 position and a long branch at the C3 position of the indole core significantly enhances the inhibitory activity. mdpi.com Compound 20a , which incorporates these features, demonstrated a potent IC50 value of 0.13 µM. mdpi.com

| Compound | Viral Target | Key Structural Features | Biological Activity |

|---|---|---|---|

| 20a | HIV-1 Integrase | Indole-2-carboxylic acid with C6-halogenated benzene and a long branch at C3. mdpi.com | IC50 = 0.13 µM mdpi.com |

| 43 | HIV-1 Attachment (gp120) | Indole-3-yl analog with an (R)-Me at the piperazine (B1678402) 2-position. nih.gov | EC50 = 4.0 nM nih.gov |

| 6j | HIV-1 Fusion (gp41) | 6–6′ linked bisindole scaffold. nih.govacs.org | EC50 = 200 nM nih.govacs.org |

SAR of SARS-CoV-2 Inhibitors:

3CLpro (Mpro) Inhibitors: The position of substituents on the indole ring is critical for the activity of SARS-CoV-2 main protease inhibitors. nih.gov For a series of indole chloropyridinyl esters, placing the ester at the 2-position of the indole ring (1 ) resulted in potent antiviral activity (EC50 ~ 3 µM). nih.gov Moving the ester to the 5-position (7a ) or 4-position (7c ) led to a significant reduction in antiviral potency. nih.gov Furthermore, substituting the indole ring with a methyl group at the 6-position (7h ) maintained potent antiviral activity (EC50 = 3.1 µM), whereas a methyl group at the 5-position (7g ) caused a significant loss of activity. nih.gov

Nsp13 (Helicase) Inhibitors: For indolyl diketo acid (DKA) derivatives targeting the SARS-CoV-2 helicase, the free acid forms were generally more effective at inhibiting viral replication than their corresponding ester derivatives. nih.gov For instance, compound 5c , a diketohexenoic acid derivative, was one of the most active compounds, showing an EC50 of 2.12 µM. nih.gov Its corresponding ester, 6f , was less potent with an EC50 of 8.00 µM. nih.gov

| Compound | Viral Target | Key Structural Features | Biological Activity (EC50) |

|---|---|---|---|

| 1 | SARS-CoV-2 3CLpro | Chloropyridinyl ester at indole 2-position. nih.gov | ~ 3 µM nih.gov |

| 7h | SARS-CoV-2 3CLpro | Chloropyridinyl ester at indole 2-position, 6-methyl indole. nih.gov | 3.1 µM nih.gov |

| 7g | SARS-CoV-2 3CLpro | Chloropyridinyl ester at indole 2-position, 5-methyl indole. nih.gov | > 100 µM nih.gov |

| 5c | SARS-CoV-2 Nsp13 | Indolyl diketohexenoic acid derivative. nih.gov | 2.12 µM nih.gov |

| 6f | SARS-CoV-2 Nsp13 | Ester form of an indolyl diketohexenoic acid derivative. nih.gov | 8.00 µM nih.gov |

SAR of Broad-Spectrum Antiviral Indole Derivatives:

In the development of indole-2-carboxylate (B1230498) derivatives with broad-spectrum antiviral activity, SAR studies have provided key insights. It was found that the presence of an alkyloxy group at the 4-position of the indole ring was not essential for antiviral activity. nih.gov However, the incorporation of an acetyl substituent at an amino group was detrimental to the activity against RNA viruses. nih.gov Among the synthesized compounds, 14f showed potent inhibitory activity specifically against influenza A with an IC50 of 7.53 µmol/L. nih.gov

| Compound | Viral Target(s) | Key Structural Modifications | Biological Activity |

|---|---|---|---|

| 14f | Influenza A | Indole-2-carboxylate derivative. nih.gov | IC50 = 7.53 µmol/L nih.gov |

| General SAR | RNA Viruses | Incorporation of an acetyl substituent at the amino group. nih.gov | Disfavored antiviral activity. nih.gov |

| General SAR | Various Viruses | Alkyloxy group at the 4-position of the indole ring. nih.gov | Not crucial for antiviral activity. nih.gov |

Future Research Directions

Advancements in Asymmetric Synthesis of 1H-Indole, 1-hydroxy-2-methyl-

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While methods for creating indole (B1671886) scaffolds exist, the development of catalytic asymmetric syntheses for 1H-Indole, 1-hydroxy-2-methyl- remains a significant area for future research. The focus will be on creating single-enantiomer products efficiently and with high stereoselectivity. york.ac.uk

Promising strategies include the use of chiral catalysts, which can be broadly categorized into metal complexes and organocatalysts. nih.gov Chiral metal complexes, such as those based on iridium, copper, or palladium, have proven effective in the asymmetric functionalization of the indole nucleus. nih.govnih.gov Future work could adapt these catalytic systems to the specific challenge of constructing the chiral center in 1H-Indole, 1-hydroxy-2-methyl- precursors. For instance, asymmetric intramolecular hydroarylation of suitable α-ketoamides could yield chiral 3-substituted 3-hydroxy-2-oxindoles, which are related structures. nih.gov

Organocatalysis represents another powerful tool, utilizing small organic molecules to induce enantioselectivity. nih.govnih.gov Catalysts like chiral phosphoric acids, thioureas, and amino alcohols have been successfully employed in asymmetric Friedel-Crafts reactions and aldol (B89426) additions involving indoles. nih.govnih.gov Research aimed at applying these organocatalytic methods to the precursors of 1H-Indole, 1-hydroxy-2-methyl- could provide a metal-free and environmentally benign pathway to chiral derivatives.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Catalyst Example | Relevant Reaction Type | Potential Outcome |

|---|---|---|---|